molecular formula C11H8O3 B1310768 Furan-2-yl benzoate CAS No. 20055-18-9

Furan-2-yl benzoate

Cat. No. B1310768
CAS RN: 20055-18-9
M. Wt: 188.18 g/mol
InChI Key: HMUXGYCCWIHXMK-UHFFFAOYSA-N
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Description

Furan-2-yl benzoate is a chemical compound that is part of the benzo[b]furan family, a group of heterocyclic aromatic organic compounds. These compounds are characterized by a fused benzene and furan ring structure, where the furan is a five-membered ring with four carbon atoms and one oxygen atom. The synthesis and applications of benzo[b]furan derivatives have been widely studied due to their potential in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

Several methods have been developed for the synthesis of benzo[b]furan derivatives. One approach involves electrophilic cyclization of 2-chalcogenealkynyl anisoles, which can be further converted to more complex benzo[b]furan structures through palladium- or copper-catalyzed cross-coupling reactions[“]. Another method includes a photochemical route that allows for the synthesis of 2-substituted benzo[b]furans through a metal-free reaction between 2-chlorophenol derivatives and terminal alkynes[“]. Additionally, the Diels–Alder reaction followed by dehydration has been used to synthesize benzoic acid derivatives from furan, which can be a precursor to furan-2-yl benzoate[“]. Ultrasound-promoted synthesis in ionic liquids has also been reported as an efficient method for creating 2,3-disubstituted benzo[b]furans[“].

Molecular Structure Analysis

The molecular structure of furan-2-yl benzoate derivatives can be complex, with various substituents influencing the properties of the compound. The structure determination of furan-substituted benzimidazoles, for example, has shown that these compounds can exhibit intermolecular interactions such as C-H···π and π-π stacking, which are significant in the solid-state10.

Chemical Reactions Analysis

Benzo[b]furans can undergo a variety of chemical reactions. For instance, they can participate in cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids, a reaction mediated by palladium[“]. Oxidative cleavage of the furan ring in (F-benzo)furans can lead to the formation of acyl-F-phenyl carboxylates[“]. Cyclotrimerization of di(furan-2-yl)acetylenes has been used to synthesize hexa(furan-2-yl)benzene derivatives[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-yl benzoate derivatives are influenced by their molecular structure. The presence of the furan ring contributes to the compound's aromaticity and reactivity. The synthesis of furan-2-ylacetates through a "cyclization/dehydrogenation" strategy indicates the potential for creating compounds with varying physical properties, such as solubility and boiling points, depending on the substituents attached to the furan ring[“].

Scientific research applications

Synthesis of Benzoic Acid from Biomass-Derived Furan

Furan-2-yl benzoate derivatives have been explored in the synthesis of benzoic acid, starting from furan obtained from hemicellulose. This synthesis involves Diels–Alder and dehydration reactions of furan and acrylic acid or methyl acrylate. The process achieves high turnover frequency and yield, showcasing the potential of furan-2-yl benzoate in sustainable chemical synthesis (Mahmoud et al., 2015).

Anion Receptor Studies

Research has demonstrated the use of furan-2-yl benzoate structures in creating new anion receptors. These receptors exhibit selectivity for "Y-shaped" anions like benzoate over spherical anions such as chloride, indicating potential applications in selective binding and sensing technologies (Sessler et al., 2003).

Multichromic Polymers

Furan-2-yl benzoate-based monomers have been used to create multichromic polymers. These polymers demonstrate unique electrochemical and optical properties due to their intramolecular charge transfer, suggesting applications in materials science, especially in the development of color-changing materials (İçli-Özkut et al., 2013).

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis and medicinal chemistry, furan-2-yl benzoate structures are integral in synthesizing various organic compounds. These include derivatives with potential biological activities, indicating their importance in the development of new drugs and therapeutic agents (Cansiz et al., 2004).

Corrosion Inhibition

Furan-2-yl benzoate compounds have been studied as corrosion inhibitors for steel in acidic environments. Their effectiveness suggests potential industrial applications in protecting metals against corrosion (Yadav et al., 2015).

properties

IUPAC Name

furan-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(9-5-2-1-3-6-9)14-10-7-4-8-13-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUXGYCCWIHXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416058
Record name furan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl benzoate

CAS RN

20055-18-9
Record name furan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
L Wang, C Li, W Chen, C Song, X Zhang, F Yang… - Molecules, 2019 - mdpi.com
Human sirtuin 2 (SIRT2), a member of the sirtuin family, has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections…
Number of citations: 5 www.mdpi.com
S Song, J Chen, W Pan, H Song, H Shi, Y Mai… - … Acta Part A: Molecular …, 2017 - Elsevier
A series of conjugated-chain compounds which contain two furan units and more than three other aromatic ring units were synthesized by two different methods, their UV–visible …
Number of citations: 7 www.sciencedirect.com
SW Hansen, MN Erichsen, B Fu… - Journal of Medicinal …, 2016 - ACS Publications
Screening of a small compound library at the three excitatory amino acid transporter subtypes 1–3 (EAAT1–3) resulted in the identification of compound (Z)-4-chloro-3-(5-((3-(2-ethoxy-2-…
Number of citations: 15 pubs.acs.org
A Wetzel, G Pratsch, R Kolb… - Chemistry–A European …, 2010 - Wiley Online Library
Radical arylations of para‐substituted phenols and phenyl ethers proceeded with good regioselectivity at the ortho position with respect to the hydroxy or alkoxy group. The reactions …
Z Liang, X Ding, J Ai, X Kong, L Chen, L Chen… - Organic & …, 2012 - pubs.rsc.org
The receptortyrosine kinase c-Met is an attractive target for therapeutic treatment of cancers nowadays. The discovery of small molecule inhibitors is of special interest in the blockade of …
Number of citations: 15 pubs.rsc.org
H Kagechika, T Himi, K Namikawa… - Journal of medicinal …, 1989 - ACS Publications
Alkyl-substituted azobenzene-4-carboxylic acids are potent differentiation inducers of human promyelocytic leukemia cell line HL-60 to mature granulocytes. Their structure-activity …
Number of citations: 83 pubs.acs.org
L Chen, J Roger, C Bruneau… - … Synthesis & Catalysis, 2011 - Wiley Online Library
Palladium acetate associated to potassium carbonate as catalytic system has been found to efficiently catalyse the direct 5‐arylation of furans or thiophenes bearing enal, enone or …
Number of citations: 32 onlinelibrary.wiley.com
EP Santín, H Khanwalkar, J Voegel… - ChemMedChem …, 2009 - Wiley Online Library
A series of arotinoids with a central benzofuran or naphthofuran ring structure were synthesized by an efficient three‐step process. Most of these 3‐substituted naphthofuran arotinoids …
KR Al-Jorani, AJK Atia, SJ Lafta… - Journal of …, 2019 - researchgate.net
Aims: Pharmacological studies of benzimidazole derivatives including antibacterial activity have been accomplished. Methods: Fast and efficient one-step synthesis of a novel [1, 3] …
Number of citations: 12 www.researchgate.net
N Laidaoui, J Roger, A Miloudi, D El Abed, H Doucet - 2011 - Wiley Online Library
The palladium‐catalyzed direct arylation of furan, thiophene, pyrrole, or pyrazole derivatives bearing CONHR substituents on C2, C3, or C5 with aryl bromides was studied. The use of …

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